Hexanoic acid, 3-cyano-5-methyl-, (3R)-

Biocatalysis Enantioselective hydrolysis Chiral resolution

Sourcing authentic (3R)-enantiomer of 3-cyano-5-methylhexanoic acid for chiral methods is challenging. This reference standard eliminates ambiguity. - Enables chiral HPLC validation with resolution ≥2.0 from (S)-CMHA, meeting ICH Q3A thresholds. - Verified enantiopurity ≥99% ee, ensuring accurate impurity quantification. - Available from stock in 10-100 mg sizes; bulk custom synthesis on request.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 181289-36-1
Cat. No. B12564763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 3-cyano-5-methyl-, (3R)-
CAS181289-36-1
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)C#N
InChIInChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1
InChIKeyMGWZYUMZVZMKTN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic acid, 3-cyano-5-methyl-, (3R)- (CAS 181289-36-1) Scientific and Procurement Reference Guide


Hexanoic acid, 3-cyano-5-methyl-, (3R)- (CAS 181289-36-1), with molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g/mol, is the (R)-enantiomer of 3-cyano-5-methylhexanoic acid. This compound belongs to the class of carboxylic acid derivatives featuring a hexanoic acid backbone with a cyano group at the 3-position and a methyl group at the 5-position . Unlike its (S)-enantiomer (CAS 181289-37-2), which serves as a critical chiral intermediate in the industrial synthesis of pregabalin [1], the (3R)-enantiomer is primarily utilized as a chiral reference standard, impurity marker, and analytical comparator. The compound is commercially available from multiple suppliers and is commonly designated as Pregabalin Impurity 62 in pharmaceutical quality control contexts .

Identity (3R)-enantiomer of 3-cyano-5-methylhexanoic acid
Primary Use Context Chiral reference standard, impurity marker, analytical comparator
Procurement Note Not a pregabalin intermediate; specify CAS 181289-36-1 for (3R)-enantiomer

Why Generic Substitution Fails: The Critical Enantiomeric Distinction of (3R)-3-Cyano-5-methylhexanoic Acid (CAS 181289-36-1)


Generic substitution of 3-cyano-5-methylhexanoic acid between its enantiomeric forms is not scientifically or regulatorily valid. The (S)-enantiomer (CAS 181289-37-2) is the target product in pregabalin synthesis and is produced with high enantiomeric excess (ee) specifications typically exceeding 99.0% ee in industrial processes [1]. In contrast, the (3R)-enantiomer is not a viable synthetic intermediate for the active pharmaceutical ingredient (API) but functions as a chiral reference standard and impurity marker . Enzymatic studies confirm that nitrilases and lipases employed in pregabalin synthesis exhibit strict stereoselectivity toward the (S)-enantiomer, with engineered variants achieving enantioselectivity values (E) of >300 to 515 [2]. Procurement of the incorrect enantiomer for synthesis applications would result in complete process failure, while analytical applications require precisely characterized (3R)-reference material with documented enantiopurity.

Intended: (3R)-Reference Standard
Potential Mismatch: Alternative
Enantiomer
(3R)-CMHA, CAS 181289-36-1
(S)-CMHA (CAS 181289-37-2) — synthesis intermediate, may not provide reference specificity
Mixture
Single-enantiomer reference
Racemic mixture (CAS 181289-16-7) — limits stereospecific impurity quantification
Designation
Pregabalin Impurity 62
Impurity 26/63 (racemic) — distinct impurity, requires enantiomer-specific review

Quantitative Differentiation Evidence for (3R)-3-Cyano-5-methylhexanoic Acid (CAS 181289-36-1) Versus Comparators


Enzymatic Stereoselectivity: (3R)-Enantiomer Production via Pseudomonas CGMCC No. 4184 Hydrolase

Pseudomonas sp. CGMCC No. 4184 produces a hydrolase that preferentially hydrolyzes the (R)-enantiomer of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (rac-CCMAE) to yield (3R)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (3R-CCMA), a derivative of the target compound [1]. This demonstrates that the (3R)-configuration is enzymatically accessible and can be produced with defined stereochemical purity for use as an analytical reference.

Enzymatic Resolution
Head-to-head
eep > 90%
Pseudomonas hydrolase, rac-CCMAE substrate
Confirms (3R) can be produced with defined enantiopurity for reference use
Biocatalysis Enantioselective hydrolysis Chiral resolution

Contrast with (S)-Enantiomer Industrial Production Specifications

Engineered nitrilase variant BaNITM2 (V82L/M127I/C237S) produces the (S)-enantiomer with >99.0% ee from 150 g/L IBSN substrate [1]. Similarly, nitrilase mutants W57F/V134M and W57Y/V134M achieve >99.9% ee for (S)-CMHA [2]. These specifications define the target enantiomer's purity requirements and, by extension, establish the need for authenticated (3R)-reference material to detect and quantify unwanted (R)-enantiomer contamination.

Industrial (S) Enantiomer ee
Class-level
>99.0–99.9% ee for (S)-CMHA
Nitrilase BaNITM2 and mutants
Defines need for (3R)-reference to quantify enantiomeric impurity
Pharmaceutical synthesis Enantioselectivity Biocatalysis

Lipase-Catalyzed (S)-Enantiomer Production Benchmark

Immobilized Pseudomonas cepacia lipase (lipase PS IM) catalyzes the production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with 99.2% ee at 0.89 M (162.9 g/L) substrate loading [1]. This high-efficiency enzymatic process for the (S)-enantiomer reinforces the role of the (3R)-enantiomer exclusively as an analytical reference standard, not as a synthetic intermediate.

Lipase-Catalyzed (S) ee
Class-level
99.2% ee for (S)-ethyl ester
Immobilized lipase PS IM
Reinforces role of (3R) exclusively as analytical reference, not intermediate
Enzymatic resolution Lipase Chiral synthesis

Regulatory Designation as Pregabalin Impurity 62

Hexanoic acid, 3-cyano-5-methyl-, (3R)- (CAS 181289-36-1) is formally designated as Pregabalin Impurity 62 in pharmaceutical impurity reference catalogs . This regulatory classification distinguishes it from the (S)-enantiomer (CAS 181289-37-2) and the racemic mixture (CAS 181289-16-7, Pregabalin Impurity 26/63) , establishing its specific utility as a single-enantiomer impurity standard rather than a synthetic building block.

Impurity Designation
Supporting evidence
Pregabalin Impurity 62
Single enantiomer; distinct from racemic Impurity 26/63
Enables enantiomer-specific impurity quantification in QC
Pharmaceutical analysis Impurity profiling Quality control

Optimal Research and Industrial Applications for (3R)-3-Cyano-5-methylhexanoic Acid (CAS 181289-36-1)


Chiral HPLC Method Development and System Suitability Testing for Pregabalin API

Use as a single-enantiomer reference standard to establish chiral HPLC separation methods capable of resolving (3R)-CMHA from (S)-CMHA. The authenticated (3R)-enantiomer enables determination of retention time, resolution (Rs), and limit of detection/quantification (LOD/LOQ) for the undesired enantiomer in pregabalin drug substance, supporting regulatory compliance with ICH Q3A guidelines for impurity control . Industrial nitrilase processes achieve >99.0-99.9% ee for (S)-CMHA [1], requiring sensitive analytical methods to verify that (R)-enantiomer content remains below acceptable thresholds.

Biocatalyst Enantioselectivity Validation and Quality Control

Employ as a stereochemical probe to validate the enantioselectivity of nitrilase, lipase, or hydrolase biocatalysts used in pregabalin intermediate synthesis. The authentic (3R)-enantiomer serves as a negative control to confirm that biocatalysts engineered for (S)-selectivity (e.g., BaNITM2 with E = 515 [1]; mutants with E > 300 [2]) do not inadvertently produce the undesired (R)-enantiomer. This application is essential for biocatalyst batch release testing and process validation in GMP manufacturing environments.

Forced Degradation and Stability Studies for Pregabalin Drug Substance and Product

Utilize as an authenticated impurity reference in forced degradation studies (acid, base, oxidative, thermal, photolytic) to determine whether (3R)-CMHA forms as a degradation product of pregabalin API or formulated drug product. The distinct CAS registry (181289-36-1) and characterization data enable accurate peak identification in HPLC-UV and LC-MS stability-indicating methods . This supports ICH Q1A stability testing requirements for ANDA/NDA submissions.

Enzymatic Chiral Resolution Research and Method Optimization

Use as a target product in enzymatic resolution studies, such as the Pseudomonas CGMCC No. 4184 hydrolase system that produces (3R)-CCMA with eep > 90% from rac-CCMAE substrate [3]. This application supports research into novel biocatalytic routes for producing enantiopure compounds, enzyme engineering for reversed stereoselectivity, and development of kinetic resolution processes for chiral building blocks beyond pregabalin.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Single-enantiomer reference standard
Enantiomer resolution, LOD/LOQ, system suitability
Biocatalyst enantioselectivity validation
Stereochemical probe for (S)-selective enzymes
Negative-control testing for process validation
Forced degradation stability studies
Authenticated (R)-CMHA impurity reference
Peak identification in stability-indicating methods
Enzymatic chiral resolution research
Target product for reversed stereoselectivity
Kinetic resolution process optimization

Technical Documentation Hub

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